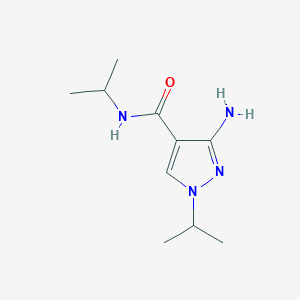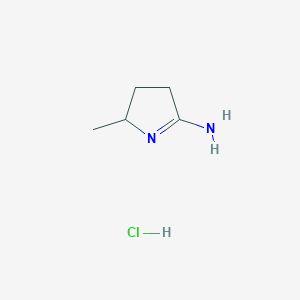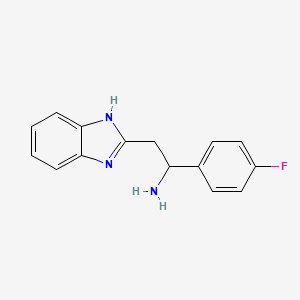
3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: Amination reactions can be performed using reagents such as ammonia or primary amines.
N-alkylation:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, catalysts, and solvent systems to improve yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the carboxamide group to an amine or alcohol.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Biological Probes: Utilized in studying biological pathways.
Medicine
Drug Development: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Agrochemicals: Used in the development of pesticides or herbicides.
Materials Science: Incorporated into polymers or other materials for enhanced properties.
作用機序
3-アミノ-N,1-ビス(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。関与する経路には、酵素活性の阻害や特定の受容体への結合が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
3-アミノ-1H-ピラゾール-4-カルボキサミド: イソプロピル基がありません。
N,1-ビス(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミド: アミノ基がありません。
1H-ピラゾール-4-カルボキサミド: アミノ基とイソプロピル基の両方がありません。
独自性
3-アミノ-N,1-ビス(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、アミノ基とイソプロピル基の両方が存在するため、類似の化合物に見られない特定の化学的および生物学的特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
3-amino-1H-pyrazole-4-carboxamide: Lacks the isopropyl groups.
N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide: Lacks the amino group.
1H-pyrazole-4-carboxamide: Lacks both the amino and isopropyl groups.
Uniqueness
3-amino-N,1-bis(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the amino group and the isopropyl groups, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC名 |
3-amino-N,1-di(propan-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-6(2)12-10(15)8-5-14(7(3)4)13-9(8)11/h5-7H,1-4H3,(H2,11,13)(H,12,15) |
InChIキー |
WNATUTFXZLIFJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CN(N=C1N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzoic acid](/img/structure/B11729168.png)
![4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729169.png)
![1-cyclopentyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729173.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11729177.png)



![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11729196.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729218.png)
![O-[1-(4-bromophenyl)ethyl]hydroxylamine](/img/structure/B11729222.png)

![2-(4-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729235.png)
![9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11729254.png)
